
Tungsten oxide (W2O5)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tungsten oxide (W2O5) is a compound that belongs to the family of tungsten oxides. It is a yellowish powder that is insoluble in water and has a high melting point of 1473°C. Tungsten oxide has been studied extensively for its unique properties, including its ability to act as a catalyst, photocatalyst, electrochromic material, and gas sensor.
Wirkmechanismus
The mechanism of action of tungsten oxide varies depending on its application. As a photocatalyst, tungsten oxide absorbs light energy and generates electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals. These radicals then react with organic pollutants, breaking them down into harmless products. As a gas sensor, tungsten oxide interacts with the gas molecules, causing a change in its electrical conductivity. As an electrochromic material, tungsten oxide undergoes a reversible change in its oxidation state, causing a change in its color.
Biochemische Und Physiologische Effekte
Tungsten oxide has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that tungsten oxide nanoparticles can cause cytotoxicity and genotoxicity in human cells. Additionally, tungsten oxide has been shown to induce oxidative stress and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Tungsten oxide has several advantages for lab experiments, including its stability, low toxicity, and high catalytic activity. However, tungsten oxide nanoparticles can be difficult to synthesize and may agglomerate, leading to a decrease in their activity. Additionally, tungsten oxide may not be suitable for certain applications due to its high melting point and insolubility in water.
Zukünftige Richtungen
There are several future directions for the study of tungsten oxide. One area of research is the development of new synthesis methods that can produce tungsten oxide nanoparticles with improved properties. Additionally, researchers are exploring the use of tungsten oxide in energy storage and conversion devices, such as batteries and solar cells. Finally, there is a growing interest in the use of tungsten oxide as a drug delivery system, due to its biocompatibility and high surface area.
In conclusion, tungsten oxide is a compound with unique properties that make it suitable for a wide range of scientific research applications. Its ability to act as a catalyst, photocatalyst, electrochromic material, and gas sensor has been extensively studied, and there are several future directions for its research. However, more studies are needed to fully understand its biochemical and physiological effects.
Synthesemethoden
Tungsten oxide can be synthesized using various methods, such as chemical precipitation, hydrothermal synthesis, and sol-gel synthesis. Among these methods, the sol-gel synthesis method is the most widely used due to its simplicity, low cost, and reproducibility.
Wissenschaftliche Forschungsanwendungen
Tungsten oxide has been extensively studied for its scientific research applications. It has been used as a photocatalyst in the degradation of organic pollutants in water, as a gas sensor for detecting toxic gases, and as an electrochromic material for smart window applications. Additionally, tungsten oxide has been used as a catalyst for various reactions, including the oxidation of alcohols and the reduction of nitrogen oxides.
Eigenschaften
CAS-Nummer |
12036-84-9 |
|---|---|
Produktname |
Tungsten oxide (W2O5) |
Molekularformel |
O3W-6 |
Molekulargewicht |
231.8 g/mol |
IUPAC-Name |
oxygen(2-);tungsten |
InChI |
InChI=1S/3O.W/q3*-2; |
InChI-Schlüssel |
UVXUOGLNBHCDPN-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[W] |
Kanonische SMILES |
[O-2].[O-2].[O-2].[W] |
Andere CAS-Nummern |
12608-26-3 39318-18-8 |
Physikalische Beschreibung |
DryPowde |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



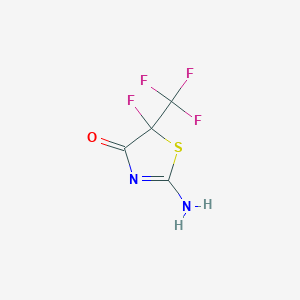
![7,8,15,16,23,24-Hexaoxatrispiro[5.2.5.2.5.2]tetracosane](/img/structure/B85447.png)
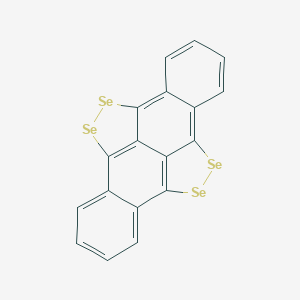
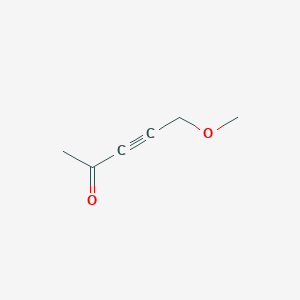
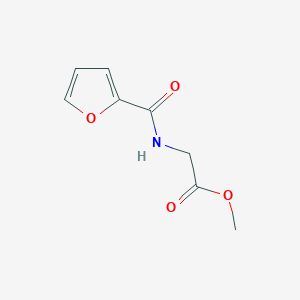
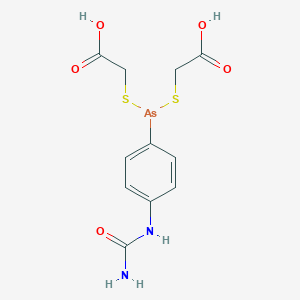
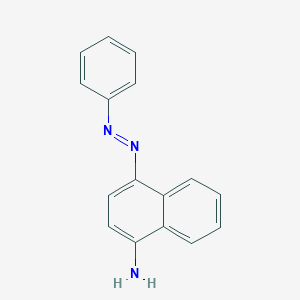

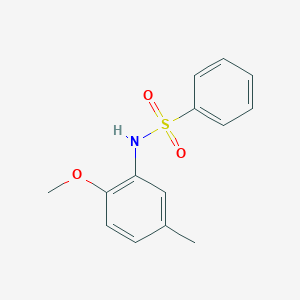
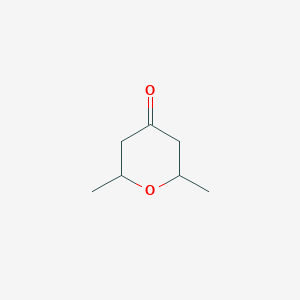
![2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine](/img/structure/B85467.png)

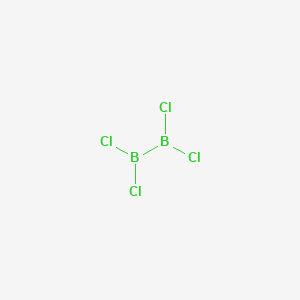
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B85475.png)